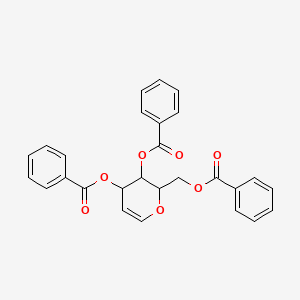
(3,4-dibenzoyloxy-3,4-dihydro-2H-pyran-2-yl)methyl benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
TRI-O-BENZOYL-D-GLUCAL: is a significant compound in the field of organic chemistry. It is a benzyl-protected, 2,3-unsaturated glucal used as a chiral intermediate. The compound is known for its high reactivity and versatility, making it an important building block for both solution- and solid-phase synthesis of oligosaccharides .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of TRI-O-BENZOYL-D-GLUCAL typically involves the benzylation of D-glucal. One common method is the reaction of D-glucal with benzyl bromide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods: Industrial production of TRI-O-BENZOYL-D-GLUCAL follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
化学反应分析
Types of Reactions: TRI-O-BENZOYL-D-GLUCAL undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the double bond in the glucal ring to a single bond, forming saturated derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyl groups, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophiles such as thiols, alcohols, and amines can be used in the presence of catalysts like triphenylphosphane hydrobromide.
Major Products Formed: The major products formed from these reactions include various glycosides, ketones, and aldehydes, depending on the specific reaction conditions and reagents used .
科学研究应用
TRI-O-BENZOYL-D-GLUCAL has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex carbohydrates and glycosides.
Biology: The compound is employed in the study of carbohydrate-protein interactions and the development of glycomimetics.
Medicine: TRI-O-BENZOYL-D-GLUCAL derivatives are investigated for their potential therapeutic properties, including antiviral and anticancer activities.
Industry: It is used in the production of various fine chemicals and pharmaceuticals.
作用机制
The mechanism of action of TRI-O-BENZOYL-D-GLUCAL involves its ability to act as a glycosyl donor in glycosylation reactions. The compound’s reactivity is attributed to the presence of the benzyl groups, which stabilize the intermediate species formed during the reaction. The molecular targets and pathways involved include the formation of glycosidic bonds with acceptor molecules, leading to the synthesis of complex carbohydrates and glycosides .
相似化合物的比较
TRI-O-ACETYL-D-GLUCAL: Another glucal derivative with acetyl protecting groups instead of benzyl groups.
TRI-O-BENZOYL-D-GALACTAL: A similar compound with a galactal backbone instead of glucal.
Uniqueness: TRI-O-BENZOYL-D-GLUCAL is unique due to its high reactivity and versatility in forming glycosidic bonds. The benzyl protecting groups provide stability and selectivity in various chemical reactions, making it a preferred choice for synthesizing complex carbohydrates and glycosides .
属性
IUPAC Name |
(3,4-dibenzoyloxy-3,4-dihydro-2H-pyran-2-yl)methyl benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22O7/c28-25(19-10-4-1-5-11-19)32-18-23-24(34-27(30)21-14-8-3-9-15-21)22(16-17-31-23)33-26(29)20-12-6-2-7-13-20/h1-17,22-24H,18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZFFEFRJEYIEGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC2C(C(C=CO2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-[(1R,2R)-2-(13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)cyclohexyl]-1-[3,5-bis(trifluoromethyl)phenyl]urea](/img/structure/B12105356.png)
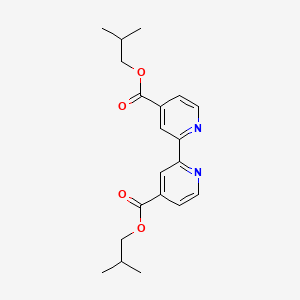



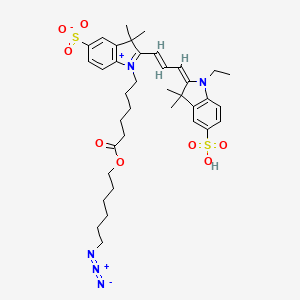
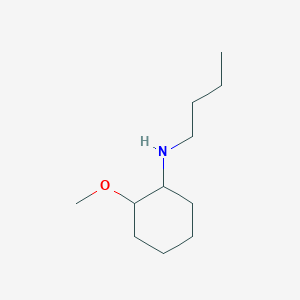

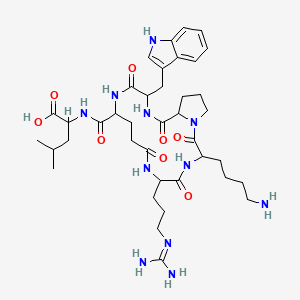
![N-{3-[3-Tert-Butyl-2-Methoxy-5-(2-Oxo-1,2-Dihydropyridin-3-Yl)phenyl]-1-Oxo-1h-Isochromen-7-Yl}methanesulfonamide](/img/structure/B12105422.png)

![3-(3,5-Dimethoxyphenyl)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B12105430.png)

![[4-(Chloromethyl)phenyl]methyl-triphenyl-phosphonium chloride](/img/structure/B12105434.png)
